Cas no 57960-31-3 (acequinocyl-hydroxy)

acequinocyl-hydroxy structure
Nome del prodotto:acequinocyl-hydroxy
acequinocyl-hydroxy Proprietà chimiche e fisiche
Nomi e identificatori
-
- acequinocyl-hydroxy
- Acequinocyl-hydroxy Standard
- 2-(1-dodecyl)-3-hydroxy-1,4-naphthoquinone
- 2-dodecyl-3-hydroxy-[1,4]naphthoquinone
- 2-hydroxy-3-dodecyl-1,4-naphthaquinone
- 2-hydroxy-3-dodecyl-1,4-naphthoquinone
- 2-N,N-Diacetylamino-2-cyclohexen-1-on
- 2-N-Diacetylaminocyclohex-2-enon
- 2-N-Diacetylaminocyclohexen-2-on
- 2-n-dodecyl-3-hydroxy-1,4-naphthoquinone
- 3-n-dodecyl-2-hydroxy-1,4-naphthoquinone
- Acetamide,N-acetyl-N-(6-oxo-1-cyclohexen-1-yl)
- Diacetylaminocyclohexenone
- hydroxyacequinocyl
- 57960-31-3
- KUUFMNYPHOKBFD-UHFFFAOYSA-N
- UNII-DWA2JG4TUB
- Acequinocyl metabolite R1
- Q27276636
- 2-dodecyl-3-hydroxynaphthalene-1,4-dione
- NS00067096
- SCHEMBL9444208
- 2-Dodecyl-3-hydroxy-1,4-naphthoquinone
- CHEMBL102734
- 1,4-Naphthalenedione, 2-dodecyl-3-hydroxy-
- 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone
- DWA2JG4TUB
- NS00124335
- 2-n-dodecyl-3-hydroxyl-1,4-naphthoquinone
- 3-dodecyl-4-hydroxynaphthalene-1,2-dione
- DTXSID90897188
- 2-n-dodecyl-3-hydroxy-1,4naphthoquinone
-
- Inchi: InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)17-14-12-13-15-18(17)21(24)22(19)25/h12-15,23H,2-11,16H2,1H3
- Chiave InChI: ACDHBFFJCFHSMB-UHFFFAOYSA-N
- Sorrisi: CCCCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O
Proprietà calcolate
- Massa esatta: 342.21900
- Massa monoisotopica: 342.21949481g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 11
- Complessità: 478
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.4Ų
- XLogP3: 7.1
Proprietà sperimentali
- Colore/forma: Non determinato
- PSA: 54.37000
- LogP: 6.18870
- Solubilità: acqua
acequinocyl-hydroxy Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG66792-10mg |
ACEQUINOCYL-HYDROXY |
57960-31-3 | 10mg |
$527.00 | 2024-04-19 |
acequinocyl-hydroxy Letteratura correlata
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
57960-31-3 (acequinocyl-hydroxy) Prodotti correlati
- 88426-33-9(Buparvaquone)
- 80376-88-1(2-{bicyclo2.2.1hept-5-en-2-yl}acetaldehyde)
- 856965-66-7(4,5-Dichloropyridin-2(1H)-one)
- 2171668-73-6(3-{2-(ethylcarbamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1807069-54-0(4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde)
- 1111290-72-2(3-(4-fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine)
- 1393585-00-6(5,6-Dimethylpyrazine-2-carbaldehyde)
- 2418692-81-4(3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine hydrochloride)
- 2138063-84-8(3-(Dimethylamino)-4,4-dimethylcyclohexan-1-one)
- 1312137-39-5(1-(5-Chloro-1-isobutyl-1H-benzo[d]imidazol-2-yl)ethanone)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
